molecular formula C7H10N2O3 B15228944 Ethyl 2-(aminomethyl)oxazole-5-carboxylate

Ethyl 2-(aminomethyl)oxazole-5-carboxylate

Cat. No.: B15228944
M. Wt: 170.17 g/mol
InChI Key: XFZZQAQXKPVYTF-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable amine to form the oxazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)oxazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The amino group and ester functionality allow for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Ethyl 2-(aminomethyl)oxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)oxazole-5-carboxylate can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3,8H2,1H3

InChI Key

XFZZQAQXKPVYTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)CN

Origin of Product

United States

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